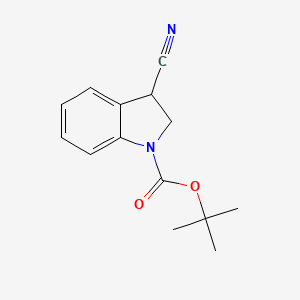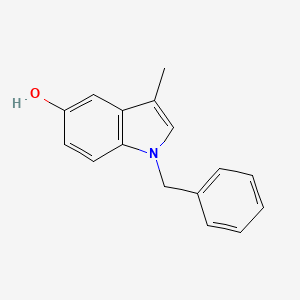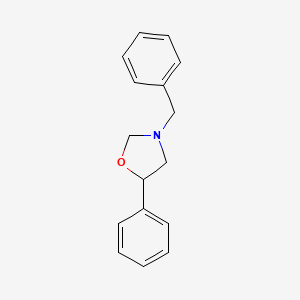![molecular formula C12H21NO4 B11869626 Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate CAS No. 93186-05-1](/img/structure/B11869626.png)
Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of both oxygen and nitrogen atoms in its structure makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate typically involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in DMF.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the spiro structure allows for unique interactions with biological molecules, potentially leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A precursor in the synthesis of Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate.
4-Piperidone ethylene acetal: Another spiro compound with similar structural features.
Uniqueness
This compound is unique due to its ester functional group, which allows for further chemical modifications. Its spiro structure also provides distinct steric and electronic properties, making it valuable in various applications.
Propriétés
Numéro CAS |
93186-05-1 |
|---|---|
Formule moléculaire |
C12H21NO4 |
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate |
InChI |
InChI=1S/C12H21NO4/c1-2-15-11(14)3-6-13-7-4-12(5-8-13)16-9-10-17-12/h2-10H2,1H3 |
Clé InChI |
UDDZNVSKLXPNPW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCN1CCC2(CC1)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11869558.png)


![Cyclohepta[b]thiazolo[4,5-f]indole](/img/structure/B11869570.png)

![6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL](/img/structure/B11869574.png)
![4-(3-Methoxypropyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11869575.png)
![2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B11869579.png)



![tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B11869611.png)
